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Compound of Interest

Compound Name: ZLD1039

Cat. No.: B10782627 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: ZLD1039 is a potent and highly selective small-molecule inhibitor of the Enhancer

of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] By competitively inhibiting the

S-adenosyl-l-methionine (SAM) binding pocket of EZH2, ZLD1039 effectively blocks the

methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with

gene silencing.[1][3] In various cancer models, inhibition of EZH2 by ZLD1039 leads to the

reactivation of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle

arrest, and induction of apoptosis.[1] Preclinical studies in mouse xenograft models have

demonstrated significant anti-tumor and anti-metastatic activity, highlighting its potential as a

therapeutic agent.[1][2] These application notes provide detailed protocols and dosage

information for the use of ZLD1039 in in vivo mouse models based on published preclinical

data.

Quantitative Data Summary
The following tables summarize the reported dosages and efficacy of ZLD1039 in various

mouse xenograft models.

Table 1: ZLD1039 Dosage and Efficacy in Breast Cancer Mouse Xenograft Models
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Cell Line
Mouse
Strain

Dosage
(mg/kg)

Administr
ation
Route

Dosing
Schedule

Reported
Efficacy
(Tumor
Growth
Inhibition
- TGI)

Citation

MDA-MB-

231
Nude 200

Oral

Gavage
Daily 86.1% [1]

4T1 BALB/c 250
Oral

Gavage
Daily 58.6% [1]

MCF-7 Nude 200
Oral

Gavage

Daily (in 3

divided

doses)

67.5% [1]

MCF-7 Nude 100
Oral

Gavage

Daily (in 3

divided

doses)

Higher TGI

than 200

mg/kg/day

as a single

dose

[1]

Table 2: ZLD1039 Dosage and Efficacy in Melanoma Mouse Xenograft Model

Cell Line
Mouse
Strain

Dosage
(mg/kg)

Administr
ation
Route

Dosing
Schedule

Reported
Efficacy

Citation

A375
Not

Specified
100

Oral

Gavage

Not

Specified

Significant

antitumor

effects

[3]

Table 3: Pharmacokinetic and Toxicity Profile of ZLD1039
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Parameter Species Value Notes Citation

Maximal

Concentration
Rat

Achieved 15

minutes post-

dosing

Rapid absorption

following oral

administration

[1]

Mean Residence

Time
Rat 3.29 hours [1]

Elimination Half-

life (t½)
Rat 4.36 hours [1]

Toxicity Mouse

Well-tolerated

with only slight

effects on body

weight

Sub-acute

toxicity study

confirmed low

toxicity

[1]

Signaling Pathways and Experimental Workflows
ZLD1039 Mechanism of Action in Cancer Cells
ZLD1039 primarily functions by inhibiting the catalytic activity of EZH2, a key component of the

Polycomb Repressive Complex 2 (PRC2). This leads to a cascade of downstream effects that

collectively suppress tumor growth and progression.
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Drug Action

Signaling Pathway

ZLD1039

EZH2 (in PRC2 complex)

Inhibits

Apoptosis Induction

Induces

Metastasis Inhibition
(via CDH1, etc.)

Leads to

H3K27me3 (Gene Silencing)

Catalyzes

Tumor Suppressor Genes
(e.g., CDKN1C, p16, p27)

Silences

CDK2, CDK4/6, Cyclin D1/E

Inhibit

G0/G1 Cell Cycle Arrest

Induces

Promote G1/S Transition
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Preparation Phase

Experimental Phase

Monitoring & Analysis

Animal Acclimatization
(4-6 week old mice, 3-5 days)

Subcutaneous Tumor
Cell Implantation

Tumor Cell Culture
(e.g., MCF-7, A375)

ZLD1039 Formulation
(Oral Gavage Vehicle)

ZLD1039 or Vehicle
Administration (Oral Gavage)

Tumor Growth to
Palpable Size (~50-100 mm³)

Randomization into
Treatment Groups

Tumor Volume Measurement
(Calipers, twice weekly)

Body Weight & Health
Monitoring (Daily/Weekly)

Endpoint Criteria Met
(Tumor size, study duration)

Tumor Excision, Weight,
& Histological Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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